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molecular formula C12H21N B8484847 4-Tert-butyl-1-(prop-2-ynyl)piperidine CAS No. 81613-62-9

4-Tert-butyl-1-(prop-2-ynyl)piperidine

Cat. No. B8484847
M. Wt: 179.30 g/mol
InChI Key: MJIAWJINANGQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04347252

Procedure details

Anhydrous potassium carbonate (196 g) was added to a solution of 4-tert-butylpiperidine (98.9 g) in anhydrous acetone (1.2 liters) and the resulting suspension was cooled to 0° C., with stirring under an inert atmosphere. A solution of 1-bromoprop-2-yne (87.5 g) in anhydrous acetone (100 ml) was then added dropwise, the temperature being maintained below 5° C. The reaction mixture was then stirred at ambient temperature for 24 hours, filtered and the filtrate was evaporated under reduced pressure (water-pump). The residual oil thus obtained was extracted with petroleum spirit (b.p. 40°-60° C.). The resulting solution was treated with decolourizing charcoal, filtered and the filtrate was evaporated to give 4-tert-butyl-1-(prop-2-ynyl)piperidine (105 g), m.p. 48°-49° C., which may be further purified by distillation under reduced pressure (water-pump) (b.p. 108°-110° C./15 mm Hg) or by sublimation under reduced pressure (water-pump) at 80° C./20 mm Hg.
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
98.9 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8].Br[CH2:18][C:19]#[CH:20]>CC(C)=O>[C:7]([CH:11]1[CH2:16][CH2:15][N:14]([CH2:20][C:19]#[CH:18])[CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
196 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
98.9 g
Type
reactant
Smiles
C(C)(C)(C)C1CCNCC1
Name
Quantity
1.2 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
87.5 g
Type
reactant
Smiles
BrCC#C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at ambient temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure (water-pump)
CUSTOM
Type
CUSTOM
Details
The residual oil thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with petroleum spirit (b.p. 40°-60° C.)
ADDITION
Type
ADDITION
Details
The resulting solution was treated with decolourizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCN(CC1)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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